5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Overview
Description
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole (5-HETT) is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in research and in the field of chemical synthesis. 5-HETT is a five-membered ring containing two nitrogen atoms, two oxygen atoms and one carbon atom. It is a derivative of thiazole, a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and chemical biology. In recent years, 5-HETT has been used as a building block for the synthesis of a variety of different compounds, including those with potential therapeutic applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
Thiazole derivatives have been synthesized and evaluated for their antibacterial activities. For example, novel thiazole compounds containing ether structures showed significant fungicidal activities against various pathogens, indicating the potential for the development of new antimicrobial agents (Qiu Li-ga, 2015). Another study synthesized 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and related thiazole derivatives, some of which displayed moderate antibacterial activity against Gram-positive bacteria (R. Aggarwal et al., 2011).
Fluorescence and Spectral Properties
Thiazole derivatives have also been studied for their fluorescence and spectral properties. Substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles showed enhanced fluorescence quantum yields due to intramolecular hydrogen bonding, indicating their potential in applications requiring fluorescent materials (Richard Kammel et al., 2016). The study on bis(4-hydroxythiazoles) highlighted their strong and switchable fluorescence, suitable for analysis and supramolecular chemistry applications (E. Täuscher et al., 2011).
Antimicrobial Hydrogels
Research on hydrogels bearing thiazolium groups demonstrated broad-spectrum antimicrobial behavior, suggesting their potential use in wound healing or contact lens applications. These hydrogels showed excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi (A. Muñoz-Bonilla et al., 2020).
Corrosion Inhibition
Studies on thiazole derivatives as green corrosion inhibitors for copper in chloride ion solutions have been conducted. These compounds demonstrated significant anticorrosion abilities, highlighting their potential for protecting metal surfaces in marine environments (Shi Mo et al., 2017).
Anticancer Activity
The synthesis and evaluation of thiazole-5-carboxamide derivatives revealed anticancer activities against various human cancer cell lines. This suggests the relevance of thiazole derivatives in the development of new anticancer agents (Wen-Xi Cai et al., 2016).
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c7-6(8,9)5-4(1-2-11)12-3-10-5/h3,11H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPWKVCFNUECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500962 | |
Record name | 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69439-09-4 | |
Record name | 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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